3-((Furan-2-ylmethyl)sulfonyl)azetidine structure and nomenclature
3-((Furan-2-ylmethyl)sulfonyl)azetidine structure and nomenclature
An in-depth technical guide on the core aspects of 3-((Furan-2-ylmethyl)sulfonyl)azetidine, designed for researchers, scientists, and drug development professionals. This document provides a detailed overview of the compound's structure, nomenclature, and available data, while also addressing the current limitations in publicly accessible experimental information.
Chemical Structure and Nomenclature
3-((Furan-2-ylmethyl)sulfonyl)azetidine is a heterocyclic compound featuring a strained four-membered azetidine ring linked to a furan ring through a sulfonylmethyl bridge. This unique combination of a saturated nitrogen heterocycle and an aromatic oxygen heterocycle presents an interesting scaffold for chemical and biological exploration.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-(furan-2-ylmethylsulfonyl)azetidine |
| Synonyms | 3-[(Furan-2-yl)methanesulfonyl]azetidine, 3-(2-furylmethylsulfonyl)azetidine |
| Molecular Formula | C₈H₁₁NO₃S |
| Molecular Weight | 217.25 g/mol |
| CAS Number | 71778266 (Parent Compound) |
| PubChem CID | 71778266 |
| InChI | InChI=1S/C8H11NO3S/c10-13(11,8-4-9-5-8)6-7-2-1-3-12-7/h1-3,8-9H,4-6H2 |
| InChIKey | JWQNFMLJBAVQGJ-UHFFFAOYSA-N |
| SMILES | C1C(CN1)S(=O)(=O)CC2=CC=CO2 |
The structure is characterized by the presence of key functional groups: a secondary amine within the azetidine ring, a sulfone, and a furan moiety. The hydrochloride salt of this compound is also documented (PubChem CID: 72716672).
Synthesis and Characterization
While specific, detailed experimental protocols for the synthesis of 3-((Furan-2-ylmethyl)sulfonyl)azetidine are not extensively reported in peer-reviewed scientific literature, general methodologies for the synthesis of substituted azetidines and sulfones can provide a conceptual framework. The synthesis of azetidine derivatives can be challenging due to the inherent ring strain of the four-membered ring.
A plausible, though not experimentally verified, synthetic approach could involve a multi-step process. A conceptual workflow is outlined below:
Caption: A conceptual synthetic workflow for 3-((Furan-2-ylmethyl)sulfonyl)azetidine.
Potential Biological and Pharmacological Context
The biological activity of 3-((Furan-2-ylmethyl)sulfonyl)azetidine has not been specifically reported. However, the constituent moieties are prevalent in many pharmacologically active compounds.
-
Azetidine Ring: The azetidine motif is considered a valuable scaffold in medicinal chemistry due to its ability to introduce conformational rigidity and act as a bioisostere for other functional groups. Azetidine-containing compounds have demonstrated a wide array of biological activities.
-
Furan Ring: Furan derivatives are known to possess diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities.
-
Sulfone Group: The sulfone group is a common feature in various therapeutic agents and can contribute to the molecule's polarity and hydrogen bonding capacity.
Given the presence of these pharmacologically relevant groups, 3-((Furan-2-ylmethyl)sulfonyl)azetidine and its derivatives could be of interest for screening in various drug discovery programs. For instance, derivatives of this core structure have been synthesized, such as 6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione, indicating its use as a building block in medicinal chemistry.
Experimental Protocols and Data
A comprehensive search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or biological evaluation of 3-((Furan-2-ylmethyl)sulfonyl)azetidine. Quantitative data from biological assays, such as IC₅₀ or MIC values, are not available.
Signaling Pathways and Mechanisms of Action
Due to the lack of biological data, there is no information on the signaling pathways or mechanisms of action associated with 3-((Furan-2-ylmethyl)sulfonyl)azetidine.
Conclusion
3-((Furan-2-ylmethyl)sulfonyl)azetidine is a well-defined chemical entity with a structure that suggests potential for biological relevance. However, there is a significant gap in the publicly available scientific literature regarding its synthesis, characterization, and biological activity. This presents an opportunity for further research to explore the properties of this compound and its derivatives. Future work should focus on developing a reliable synthetic route, characterizing the compound using modern analytical techniques, and screening it for a range of biological activities to unlock its potential in medicinal chemistry and drug discovery.
